molecular formula C23H16Cl2N2O3 B295541 4-{4-[(3,4-Dichlorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione

4-{4-[(3,4-Dichlorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione

Cat. No.: B295541
M. Wt: 439.3 g/mol
InChI Key: PBPKAYPEINPQMU-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[(3,4-Dichlorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione, also known as DCB-PZ, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study. In

Mechanism of Action

The mechanism of action of 4-{4-[(3,4-Dichlorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione is not yet fully understood. However, it has been suggested that it may exert its effects through the inhibition of certain enzymes and signaling pathways. It has also been shown to modulate the expression of certain genes, leading to its anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects. It has also been shown to induce apoptosis in cancer cells, leading to its anti-cancer effects. In addition, it has been shown to reduce oxidative stress, leading to its anti-oxidant effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{4-[(3,4-Dichlorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione in lab experiments is its high purity and good yield. In addition, its potential applications in biomedical research make it a promising candidate for further study. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to fully explore its potential applications.

Future Directions

There are several future directions for research on 4-{4-[(3,4-Dichlorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione. One direction is to further explore its mechanism of action, which may lead to the development of more targeted therapies. Another direction is to explore its potential applications in the treatment of neurodegenerative diseases. In addition, further studies are needed to fully explore its anti-cancer properties and potential use in cancer therapy. Overall, this compound is a promising compound for further study in the field of biomedical research.

Synthesis Methods

The synthesis of 4-{4-[(3,4-Dichlorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione involves the reaction of 3,4-dichlorobenzyl alcohol with benzaldehyde in the presence of a catalyst, followed by the addition of 1-phenyl-3,5-pyrazolidinedione. The resulting product is then purified through column chromatography. This method has been shown to yield a high purity product with a good yield.

Scientific Research Applications

4-{4-[(3,4-Dichlorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione has been shown to have potential applications in biomedical research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. In addition, it has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

Molecular Formula

C23H16Cl2N2O3

Molecular Weight

439.3 g/mol

IUPAC Name

(4E)-4-[[4-[(3,4-dichlorophenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione

InChI

InChI=1S/C23H16Cl2N2O3/c24-20-11-8-16(13-21(20)25)14-30-18-9-6-15(7-10-18)12-19-22(28)26-27(23(19)29)17-4-2-1-3-5-17/h1-13H,14H2,(H,26,28)/b19-12+

InChI Key

PBPKAYPEINPQMU-XDHOZWIPSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC(=C(C=C4)Cl)Cl)/C(=O)N2

SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC(=C(C=C4)Cl)Cl)C(=O)N2

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC(=C(C=C4)Cl)Cl)C(=O)N2

Origin of Product

United States

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